3-[4-(Cyclopentyloxy)phenyl]-3-{[(3,4-dichlorophenyl)carbonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid is an organic compound with the molecular formula C21H21Cl2NO4. It has an average mass of 422.302 Da and a monoisotopic mass of 421.084778 Da . This compound is known for its unique structural features, which include a cyclopentyloxy group attached to a phenyl ring and a dichlorobenzoyl group attached to an amino propanoic acid backbone.
Vorbereitungsmethoden
The synthesis of 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid typically involves multiple steps, including the formation of the cyclopentyloxyphenyl intermediate and the subsequent attachment of the dichlorobenzoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid include:
- 3-[4-(Cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid
- 3-[4-(Cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid
These compounds share structural similarities but differ in the specific substituents attached to the phenyl and propanoic acid groups. The uniqueness of 3-[4-(Cyclopentyloxy)phenyl]-3-[(3,4-dichlorobenzoyl)amino]propanoic acid lies in its specific dichlorobenzoyl group, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C21H21Cl2NO4 |
---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
3-(4-cyclopentyloxyphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C21H21Cl2NO4/c22-17-10-7-14(11-18(17)23)21(27)24-19(12-20(25)26)13-5-8-16(9-6-13)28-15-3-1-2-4-15/h5-11,15,19H,1-4,12H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
FRNVSCZIFPPKFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.